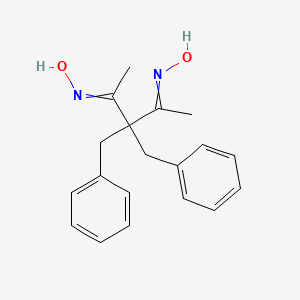![molecular formula C7H4ClF5N2 B14310542 [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine CAS No. 110499-65-5](/img/structure/B14310542.png)
[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine is a hydrazine derivative characterized by the presence of chloro, difluoro, and trifluoromethyl groups on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-3,6-difluoro-4-(trifluoromethyl)aniline.
Diazotization: The aniline derivative undergoes diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro, difluoro, and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as stannous chloride (SnCl₂) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine: Similar structure but with different substitution pattern.
4-(Trifluoromethyl)phenylhydrazine: Lacks the chloro and difluoro groups.
Uniqueness
The presence of chloro, difluoro, and trifluoromethyl groups in [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine imparts unique chemical properties, such as increased reactivity and potential for diverse chemical transformations. These features make it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
110499-65-5 |
|---|---|
Formule moléculaire |
C7H4ClF5N2 |
Poids moléculaire |
246.56 g/mol |
Nom IUPAC |
[2-chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H4ClF5N2/c8-4-5(10)2(7(11,12)13)1-3(9)6(4)15-14/h1,15H,14H2 |
Clé InChI |
YJRAEWUMYRAPMB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)NN)Cl)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
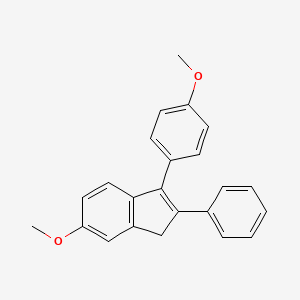
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)

![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
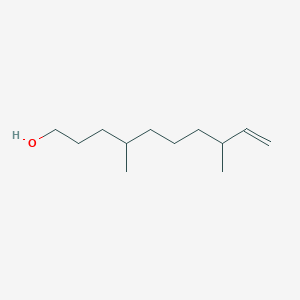
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
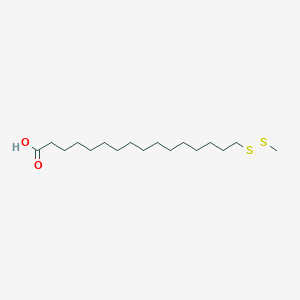
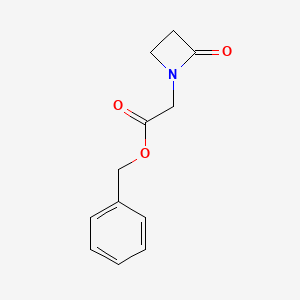
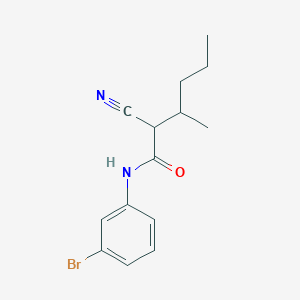

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
